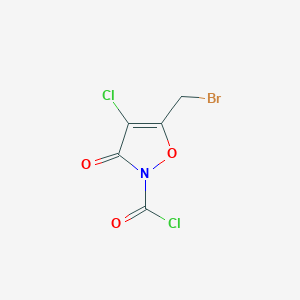
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of bromine, chlorine, and carbonyl functional groups, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by chlorination and subsequent formation of the oxazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is prioritized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, acids, or other carbonyl-containing compounds.
Scientific Research Applications
5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride involves its ability to interact with various molecular targets and pathways. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to the modulation of biological activity and the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride include:
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carboxylic acid
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-methyl ester
- 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-amide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.
Properties
CAS No. |
88918-40-5 |
|---|---|
Molecular Formula |
C5H2BrCl2NO3 |
Molecular Weight |
274.88 g/mol |
IUPAC Name |
5-(bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO3/c6-1-2-3(7)4(10)9(12-2)5(8)11/h1H2 |
InChI Key |
KQDFAAFLSAVJEL-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=O)N(O1)C(=O)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)





![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)




![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
